molecular formula C18H16N2O4 B2571852 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide CAS No. 898373-72-3

3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide

Cat. No.: B2571852
CAS No.: 898373-72-3
M. Wt: 324.336
InChI Key: GWHONIOIFVGHFQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide is C18H16N2O4, and its molecular weight is 324.336.


Chemical Reactions Analysis

Benzofuran compounds, including this compound, can undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .

Scientific Research Applications

Supramolecular Chemistry Applications

Benzofuran derivatives, including benzene-1,3,5-tricarboxamides (BTAs), have been extensively studied for their supramolecular chemistry applications. BTAs exhibit a simple structure and are widely accessible, which, combined with a detailed understanding of their supramolecular self-assembly behavior, allows for their full utilization in a range of scientific disciplines. These applications span from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding demonstrates their adaptability. Their multivalent nature also drives applications in the biomedical field, showcasing the versatility and potential of BTAs as supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).

Antimicrobial Applications

Benzofuran derivatives have emerged as significant structures in the development of new antimicrobial agents. They are widely found in both natural products and synthetic compounds, displaying a broad range of biological and pharmacological applications. Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been utilized in treating skin diseases like cancer or psoriasis. The unique structural features of benzofuran and its derivatives make them a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates. This highlights the ongoing importance of benzofuran derivatives in the field of drug invention and development, offering a promising avenue for the treatment of microbial diseases (Hiremathad et al., 2015).

Environmental and Health Impact

The widespread use and environmental presence of benzofuran derivatives, such as benzophenone-3 (BP-3), have raised concerns about their potential ecological risks. BP-3, commonly found in sunscreens and cosmetic products, has been detected in various environmental compartments, including water, soil, and sediments. Due to its lipophilic nature and potential as a weak endocrine disrupter, the ecological impact of BP-3 and its metabolites is an area of ongoing research. This includes investigating their occurrence, fate, behavior in aquatic environments, and potential toxicity to both humans and aquatic life. Such studies are crucial for understanding the environmental persistence and biological effects of benzofuran derivatives and for developing strategies to mitigate their impact (Kim & Choi, 2014).

Future Directions

Benzofuran compounds, including 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . These substances are potential natural drug lead compounds . Therefore, future research may focus on exploring their therapeutic potentials and developing them into effective drugs.

Properties

IUPAC Name

3-[[2-(2-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-6-2-4-8-13(11)23-10-15(21)20-16-12-7-3-5-9-14(12)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHONIOIFVGHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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